CRF1 Receptor Antagonism: Potency Benchmarking Against Optimized Clinical Leads
The compound exhibits direct antagonism at the human CRF1 receptor with an EC50 of 75.7 nM in a cell-based functional assay. This potency positions it as a moderately active, tractable hit—approximately 300-fold less potent than the highly optimized clinical lead 12p (IC50 = 0.26 nM) but nearly 13-fold more potent than a 1000 nM threshold often used to define minimal activity in high-throughput screening [1][2]. The 75.7 nM value is derived from inhibition of CRF-induced cAMP accumulation in CHO-K1 cells, a physiologically relevant readout [1].
| Evidence Dimension | CRF1 Receptor Antagonism (Functional cAMP Assay) |
|---|---|
| Target Compound Data | EC50 = 75.7 nM |
| Comparator Or Baseline | Compound 12p (optimized pyrazinone lead): IC50 = 0.26 nM; 1000 nM (putative HTS activity cutoff) |
| Quantified Difference | 75.7 nM is 291-fold higher than 12p (less potent) but 13.2-fold lower than 1000 nM (more active than HTS cutoff) |
| Conditions | Human CRF1 receptor expressed in CHO-K1 cells; inhibition of CRF-induced cAMP accumulation after 15 min by cAMP enzyme immunoassay [1][2] |
Why This Matters
The 75.7 nM EC50 defines the compound as a validated, moderate-potency CRF1 antagonist suitable for use as a control compound, scaffold for further optimization, or tool for target engagement studies where a sub-100 nM tool is required.
- [1] BindingDB. CHEMBL1833626 - Antagonist Activity at Human CRF1 Receptor. View Source
- [2] Hartz RA, Ahuja VT, Schmitz WD, et al. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists. J Med Chem. 2009;52(14):4173-4191. View Source
